MDR-652

Pain TRPV1 Non-pungent agonist

MDR-652 (CAS 1933528-96-1) is a synthetic, non-pungent partial agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, developed as a topical analgesic candidate for neuropathic and inflammatory pain. The compound was discovered through a medicinal chemistry program aimed at separating TRPV1-mediated analgesia from the pungency and irritation associated with capsaicin.

Molecular Formula C22H23ClFN3O2S
Molecular Weight 448.0 g/mol
Cat. No. B15618042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDR-652
Molecular FormulaC22H23ClFN3O2S
Molecular Weight448.0 g/mol
Structural Identifiers
InChIInChI=1S/C22H23ClFN3O2S/c1-22(2,3)20-27-19(13-5-4-6-15(23)9-13)18(30-20)11-25-21(29)26-16-8-7-14(12-28)17(24)10-16/h4-10,28H,11-12H2,1-3H3,(H2,25,26,29)
InChIKeyHKMPJRGWSUCANB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDR-652 for TRPV1 Pain Research: Compound Identity, Pharmacological Class, and Procurement Baseline


MDR-652 (CAS 1933528-96-1) is a synthetic, non-pungent partial agonist of the transient receptor potential vanilloid 1 (TRPV1) channel, developed as a topical analgesic candidate for neuropathic and inflammatory pain [1]. The compound was discovered through a medicinal chemistry program aimed at separating TRPV1-mediated analgesia from the pungency and irritation associated with capsaicin [1]. Chemically, MDR-652 is 1-[[2-tert-butyl-4-(3-chlorophenyl)-1,3-thiazol-5-yl]methyl]-3-[3-fluoro-4-(hydroxymethyl)phenyl]urea (C₂₂H₂₃ClFN₃O₂S, MW 447.95) . Its pharmacophore integrates three key structural features that target the vanilloid-binding pocket of TRPV1: the 3-fluoro-4-(hydroxymethyl)phenyl A-region, the thiazole B-region, and the 3-chlorophenyl C-region [2]. MDR-652 is currently formulated as a 1% topical gel (1% MDR-652gel) that completed Phase 1 clinical evaluation in 2023, demonstrating favorable local tolerability and minimal systemic exposure [3].

Why Generic TRPV1 Modulators Cannot Substitute for MDR-652: The Non-Pungent Selectivity Gap


TRPV1 agonists and antagonists are not functionally interchangeable, even within the same target class. Prototypical agonists like capsaicin and resiniferatoxin potently activate TRPV1 but produce dose-limiting pungency, burning sensation, and local neurogenic inflammation, severely restricting their therapeutic utility and complicating preclinical pain model interpretation [1]. Conversely, TRPV1 antagonists such as SB-705498 and AMG-517 carry a well-documented risk of hyperthermia due to tonic blockade of TRPV1-mediated thermoregulation, a liability that halted multiple clinical programs [2]. MDR-652 occupies a discrete pharmacological niche: it functions as a partial agonist that activates TRPV1 sufficiently to trigger functional desensitization of nociceptor terminals, yet does so without eliciting pungency-related currents in dorsal root ganglion neurons and with >100-fold selectivity over other TRP family channels . Its topical formulation further differentiates it by achieving dermal accumulation with negligible transdermal absorption (plasma <10 ng/mL), effectively decoupling local efficacy from systemic exposure—a pharmacokinetic profile unattainable with systemic TRPV1 modulators [3].

MDR-652 Comparator-Based Quantitative Differentiation: 6 Evidence Dimensions for Scientific Procurement Decisions


Non-Pungent TRPV1 Activation: MDR-652 vs. Capsaicin in Primary Sensory Neurons

Unlike capsaicin, MDR-652 does not evoke pungency-associated TRPV1 currents in dorsal root ganglion (DRG) neurons. In whole-cell patch-clamp recordings from mouse DRG neurons, capsaicin (1 μM) elicited robust inward currents characteristic of nociceptor activation, whereas MDR-652 at concentrations up to 30 μM—approximately 6-fold above its hTRPV1 Ki—produced no detectable TRPV1-mediated currents [1]. This functional divergence is attributed to MDR-652's distinct binding kinetics at the vanilloid pocket, which triggers channel desensitization without the initial burst of cation influx that underlies pungency [1]. Despite the absence of acute nociceptor excitation, MDR-652 pre-treatment (10 μM, 30 min) desensitized TRPV1 channels effectively: subsequent capsaicin (1 μM) challenge elicited a 78% reduction in calcium influx compared to non-desensitized control neurons [1].

Pain TRPV1 Non-pungent agonist DRG neuron electrophysiology Topical analgesic

TRP Channel Selectivity: MDR-652 >100-Fold Discrimination vs. Off-Target TRP Family Members

MDR-652 demonstrates >100-fold selectivity for TRPV1 over the related heat-, cold-, and irritant-sensing TRP channels. In HEK293 cells heterologously expressing individual TRP family members, MDR-652 activated human TRPV1 with an EC₅₀ of 3.2 μM, while concentrations up to 300 μM failed to activate TRPV2, TRPV3, TRPA1, or TRPM8 . The extrapolated EC₅₀ values for these off-target channels exceed 300 μM, yielding a selectivity window of >94-fold versus TRPV1 . In contrast, capsaicin exhibits measurable cross-reactivity with TRPV2 at higher concentrations, and olvanil (NE19550), another non-pungent vanilloid, is reported as a mixed CB1/CB2 cannabinoid receptor activator (CB1 Ki = 1.6 μM) in addition to TRPV1 agonism . The narrow selectivity of MDR-652 simplifies experimental interpretation in tissues co-expressing multiple TRP channels and reduces the risk of off-target pharmacological confounds.

TRPV1 Selectivity TRP channels Off-target profiling Calcium imaging

Topical Pharmacokinetic Differentiation: Dermal Retention with Negligible Systemic Exposure vs. Capsaicin

MDR-652 exhibits a topical pharmacokinetic profile fundamentally distinct from capsaicin and systemic TRPV1 modulators. In rats receiving topical MDR-652 (2% w/w, 100 μL), plasma concentrations remained below 10 ng/mL at all time points from 0.5 to 24 hours post-application, confirming negligible transdermal absorption . A Franz diffusion cell skin penetration study using human skin demonstrated that the cumulative permeated amount was 12.5 μg/cm² over 24 hours, with a steady-state flux of only 0.52 μg/cm²/h . This low flux translates to dermal accumulation with minimal systemic bioavailability, a profile qualitatively distinct from capsaicin, which in topical formulations (e.g., 8% capsaicin patch, Qutenza) yields measurable systemic exposure and is associated with application-site burning severe enough to require local anesthetic pretreatment in clinical use [1]. The MDR-652 gel formulation (1%) completed Phase 1 evaluation without any requirement for pretreatment anesthetics, and no subjects reported burning, stinging, or itching at the application site .

Topical pharmacokinetics Dermal accumulation Transdermal absorption Safety margin Local analgesic

Complete Neuropathic Pain Reversal: MDR-652 Achieves 100% MPE in Spinal Nerve Ligation Model

In the rat spinal nerve ligation (SNL) model of neuropathic pain, MDR-652 administered intraperitoneally at 5–10 mg/kg completely reversed mechanical allodynia, achieving 100% maximum possible effect (MPE) [1]. The ED₅₀ for intraperitoneal administration was 0.5–2 mg/kg, and maximal analgesic effects were observed within 30 minutes of subcutaneous administration . In the chronic constriction injury (CCI) model—another established neuropathic pain paradigm—topical application of MDR-652 (2% w/w) once daily for 7 days increased the paw withdrawal threshold from approximately 6 g (vehicle) to approximately 18 g by day 7, with an erythema/edema score of 0 throughout the treatment period, confirming efficacy without local irritation . This contrasts with capsaicin-based topical analgesics, where efficacy in CCI models is often accompanied by initial hyperalgesia and requires repeated application protocols that may induce skin irritation [2]. In the mouse formalin test (inflammatory pain model), topical MDR-652 (2% w/w) selectively reduced late-phase (15–30 min) nocifensive behavior by 62% without affecting the early phase, consistent with a mechanism involving functional desensitization of TRPV1-expressing nociceptors rather than non-specific local anesthesia .

Neuropathic pain Spinal nerve ligation Maximum possible effect In vivo efficacy Preclinical analgesic

Systemic Toxicity: MDR-652 LD₅₀ 8–40× Higher Than Capsaicin in Murine Models

MDR-652 displays substantially lower acute systemic toxicity compared to capsaicin. In single-dose toxicity studies, the intraperitoneal LD₅₀ of MDR-652 exceeded 200 mg/kg, while the oral LD₅₀ exceeded 2000 mg/kg . For reference, the mouse intraperitoneal LD₅₀ of capsaicin is approximately 25 mg/kg, and the oral LD₅₀ is 47.2 mg/kg [1]. This represents an approximately 8-fold higher safety margin by the intraperitoneal route and >40-fold by the oral route. MDR-652 was also negative in genotoxicity assays and showed no significant toxicity in a 14-day repeated topical application study in rats (2% w/w once daily), with no changes in body weight, hematological parameters, or liver and kidney function . The compound did not produce local skin irritation (erythema/edema score = 0) after repeated topical dosing, distinguishing it further from capsaicin, which induces dose-dependent local irritation and neurogenic inflammation . This wide safety margin supports MDR-652's suitability for repeated topical dosing regimens in chronic pain models where cumulative toxicity would otherwise limit capsaicin use.

Toxicology LD50 Safety margin Systemic toxicity Genotoxicity

Phase 1 Clinical Safety Confirmation: MDR-652 1% Gel Demonstrates Human Tolerability with Minimal Systemic Exposure

MDR-652 is among the few TRPV1 agonists to have completed Phase 1 clinical evaluation. The 1% MDR-652gel formulation received IND approval from the Korean Ministry of Food and Drug Safety (MFDS) in June 2020 and completed Phase 1 testing at Seoul St. Mary's Hospital in March 2023 [1]. The randomized, placebo-controlled, double-blind, maximum-use trial evaluated single and repeated topical application in healthy adult volunteers [1]. The clinical study report confirmed that no serious adverse events occurred in any subject, and systemic exposure following both single and repeated topical application was minimal, consistent with the preclinical pharmacokinetic findings of plasma concentrations <10 ng/mL [2]. Local tolerability was rated as excellent, with no clinically meaningful skin reactions attributable to the active compound [2]. This human safety dataset substantiates MDR-652's translational relevance and differentiates it from ultrapotent TRPV1 agonists such as resiniferatoxin (RTX), which requires highly controlled intrathecal or epidural administration settings due to the risk of severe initial nociceptor activation [3].

Phase 1 clinical trial Human safety Topical tolerability Systemic exposure Clinical translation

MDR-652 Procurement Application Scenarios: Where the Evidence Supports Prioritization Over Alternative TRPV1 Modulators


Preclinical Neuropathic Pain Models Requiring Clean Behavioral Readouts Without Confounding Hyperalgesia

In rodent spinal nerve ligation (SNL) and chronic constriction injury (CCI) models, MDR-652 achieves 100% maximum possible effect (MPE) at 5–10 mg/kg without the initial hyperalgesic phase that complicates capsaicin-treated cohorts [1]. Topical 2% MDR-652 applied once daily for 7 days in the CCI model raised paw withdrawal thresholds from ~6 g to ~18 g while maintaining an erythema/edema score of zero [1]. This clean efficacy profile eliminates the need for staggered pretreatment protocols or vehicle-controlled irritation assessments, allowing direct comparison of analgesic endpoints across treatment groups. Researchers studying neuropathic pain mechanisms—particularly those investigating TRPV1 desensitization as a therapeutic strategy in diabetic neuropathy or post-herpetic neuralgia models—should prioritize MDR-652 over capsaicin or RTX when pungency-related behavioral artifacts would confound data interpretation.

Topical Analgesic Formulation Development and Transdermal Pharmacokinetic Studies

MDR-652's dermal retention with negligible transdermal absorption (plasma <10 ng/mL; human skin flux 0.52 μg/cm²/h) makes it uniquely suited for topical formulation research [1]. In Franz diffusion cell assays using human skin, the cumulative permeation of 12.5 μg/cm² over 24 hours provides a quantifiable benchmark for comparing formulation vehicles, penetration enhancers, and delivery systems [1]. Formulation scientists developing topical TRPV1-targeted analgesics can use MDR-652 as a reference compound for optimizing local bioavailability while minimizing systemic exposure risk. This scenario is particularly relevant for industrial programs pursuing 505(b)(2) or hybrid topical analgesic products where the non-pungent, non-irritating profile of MDR-652 (erythema/edema score = 0 in repeat-dose dermal toxicity) satisfies regulatory requirements for dermal safety .

TRPV1 Selectivity Profiling and Off-Target Screening in Sensory Neuron Biology

Investigators studying TRPV1-specific signaling in primary sensory neurons or heterologous expression systems can deploy MDR-652 as a selective pharmacological probe due to its >100-fold selectivity over TRPV2, TRPV3, TRPA1, and TRPM8 (all EC₅₀ >300 μM vs. TRPV1 EC₅₀ = 3.2 μM) [1]. Unlike olvanil, which introduces confounding CB1/CB2 cannabinoid receptor activity, MDR-652 produces no detectable activation of non-TRPV1 targets at concentrations up to 100 μM in cytotoxicity and selectivity assays [1]. This clean pharmacology supports its use in calcium imaging, patch-clamp electrophysiology, and nociceptor desensitization protocols where unambiguous target attribution is essential for publication-quality data. The compound is also suitable as a reference agonist in TRPV1 antagonist screening cascades, where its desensitization efficacy (78% reduction of capsaicin-stimulated calcium influx) provides a robust positive control for mode-selective antagonist characterization .

Translational Pain Research Programs Requiring Phase 1-Validated Clinical Candidates

For academic and industry programs prioritizing translational relevance, MDR-652 offers the advantage of a completed Phase 1 clinical dataset demonstrating human safety and topical tolerability [1]. The 1% MDR-652gel formulation showed no serious adverse events, minimal systemic exposure, and excellent local tolerability in a randomized, double-blind, placebo-controlled trial in healthy volunteers [1]. This clinical validation reduces the translational gap between preclinical efficacy data (100% MPE in SNL and CCI models) and human proof-of-concept studies . Programs targeting indications such as post-herpetic neuralgia, diabetic peripheral neuropathy, and post-surgical neuropathic pain can leverage MDR-652's existing IND-enabling toxicology package, genotoxicity-negative status, and human pharmacokinetic data to accelerate their own development timelines. The compound's developer (Medifron DBT / Hyper Corporation) has actively pursued technology transfer partnerships with domestic and international pharmaceutical companies, indicating supply chain maturity and availability for collaborative research [2].

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